methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(chloromethyl)thiazole-2-carbamate typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method includes the reaction of 4-methylthiazole with chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are often explored for their potential biological activities.
Biology and Medicine: Thiazole derivatives, including methyl 4-(chloromethyl)thiazole-2-carbamate, have been studied for their antimicrobial, antifungal, and anticancer properties. They are also investigated for their potential as enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)thiazole-2-carbamate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary, but common targets include microbial enzymes and cellular receptors involved in growth and proliferation.
Comparison with Similar Compounds
- Methyl 4-(bromomethyl)thiazole-2-carbamate
- Methyl 4-(iodomethyl)thiazole-2-carbamate
- Methyl 4-(hydroxymethyl)thiazole-2-carbamate
Comparison: methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity patterns, particularly in nucleophilic substitution reactions. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is generally less reactive but more stable. The hydroxymethyl analog, on the other hand, exhibits different reactivity due to the presence of a hydroxyl group, making it more suitable for certain types of chemical transformations.
Properties
CAS No. |
152872-05-4 |
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Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-6(10)9-5-8-4(2-7)3-12-5/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
JYJARJPJGQRQGO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC(=CS1)CCl |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CCl |
Synonyms |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, methyl ester (9CI) |
Origin of Product |
United States |
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